2-Aminobutane-1,4-diol
Overview
Description
2-Aminobutane-1,4-diol is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule, meaning it has two enantiomers, ®-2-aminobutane-1,4-diol and (S)-2-aminobutane-1,4-diol. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals and chemical synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Aminobutane-1,4-diol is the enzyme benzaldehyde lyase . This enzyme plays a crucial role in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .
Mode of Action
This compound interacts with its target, the benzaldehyde lyase, through a chemoenzymatic catalysis process . This process involves the coupling of 3-hydroxypropanal and formaldehyde, leading to the synthesis of 1,4-dihydroxybutan-2-one .
Biochemical Pathways
The biochemical pathway involved in the action of this compound starts with the hydration of acrolein into 3-hydroxypropanal . This is followed by the cross-acyloin reaction, which leads to the synthesis of 1,4-dihydroxybutan-2-one . The resulting 1,4-dihydroxybutan-2-one can then be used for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .
Pharmacokinetics
It’s known that the compound is synthesized from formaldehyde via a chemoenzymatic catalysis process . This suggests that the bioavailability of this compound may depend on the efficiency of this synthesis process.
Result of Action
The action of this compound results in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for creating a variety of chiral amino alcohols and polyhydroxy alcohols . These compounds have potential applications in various fields, including the pharmaceutical, agricultural, and polymer industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process involves the hydration of acrolein into 3-hydroxypropanal, which is then used in the cross-acyloin reaction . The efficiency of these reactions may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture
Biochemical Analysis
Biochemical Properties
2-Aminobutane-1,4-diol plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductase and transaminase . These enzymes catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one, a highly functionalized small ketone .
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level through enzymatic hydroxymethylation and asymmetric reduction or transamination .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with transporters or binding proteins .
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobutane-1,4-diol can be synthesized through several methods. One notable method involves the reduction of D/L-aspartic acid or its derivatives under harsh reaction conditions . Another innovative approach is the asymmetric synthesis from formaldehyde via chemoenzymatic catalysis, which offers excellent atom-economy and stereoselectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formaldehyde as a starting material. The process includes the coupling of formaldehyde with small aldehydes, followed by reduction or transamination to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing this compound.
Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, simpler amines, and various substituted derivatives.
Scientific Research Applications
2-Aminobutane-1,4-diol has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
1,2,4-Butanetriol: A related compound used as a precursor for energetic materials and pharmaceuticals.
2-Amino-1,3-propanediol: Another similar compound with applications in the synthesis of pharmaceuticals and chemical intermediates.
Uniqueness: 2-Aminobutane-1,4-diol is unique due to its chiral nature and versatile reactivity, making it a valuable compound in asymmetric synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions and form diverse products further enhances its significance in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminobutane-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558979 | |
Record name | 2-Aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-52-2 | |
Record name | 2-Amino-1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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